Palladium(II) benzoate

Descripción general

Descripción

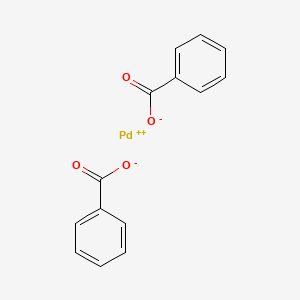

Palladium(II) benzoate is a chemical compound with the formula ( \text{Pd(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a coordination complex where palladium is bonded to benzoate ligands. This compound is known for its applications in catalysis and organic synthesis due to the unique properties of palladium.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Palladium(II) benzoate can be synthesized through the reaction of palladium(II) acetate with benzoic acid. The reaction typically involves dissolving palladium(II) acetate in a suitable solvent, such as acetic acid, and then adding benzoic acid. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and acetic acid as a byproduct.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.

Análisis De Reacciones Químicas

Types of Reactions: Palladium(II) benzoate undergoes various types of chemical reactions, including:

Oxidation: Palladium(II) can be oxidized to higher oxidation states under specific conditions.

Reduction: Palladium(II) can be reduced to palladium(0), which is a highly active catalyst.

Substitution: The benzoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Ligand exchange reactions often involve phosphines or amines as substituting ligands.

Major Products:

Oxidation: Higher oxidation state palladium complexes.

Reduction: Palladium(0) nanoparticles or complexes.

Substitution: New palladium complexes with different ligands.

Aplicaciones Científicas De Investigación

Catalytic Applications

Palladium(II) benzoate serves as an effective catalyst in several organic reactions, particularly in carbonylation and functionalization processes.

Carbonylation Reactions

One of the notable applications of this compound is in the methoxycarbonylation of iodobenzene to produce methyl benzoate. This reaction showcases the efficiency of palladium complexes as catalysts, achieving turnover frequencies (TOFs) exceeding 300,000 h under optimized conditions. The addition of reducing agents like ferrocene enhances catalytic activity, making this method economically viable for industrial applications .

| Catalyst | Substrate | Product | TOF (h) | Additive |

|---|---|---|---|---|

| PdCl(Xantphos) | Iodobenzene | Methyl Benzoate | >300,000 | Ferrocene |

Functionalization of Alkenes

This compound also plays a crucial role in alkene functionalization reactions. It facilitates the addition of various nucleophiles to alkenes, enabling the formation of C–C and C–O bonds. This process is significant for synthesizing complex organic molecules and has been utilized in developing enantioselective reactions that generate new stereogenic centers .

Medicinal Chemistry Applications

Palladium(II) complexes, including this compound, have been investigated for their potential anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and modulate antioxidant defense mechanisms, making them candidates for further exploration in cancer therapy.

Anticancer Mechanisms

Studies highlight that palladium(II) complexes can interact with cellular components, leading to cell death through various mechanisms:

- Induction of oxidative stress

- Disruption of mitochondrial function

- Activation of apoptotic pathways

Industrial Applications

A case study on the use of this compound in industrial settings demonstrates its effectiveness in large-scale methyl benzoate production. The ability to maintain high TOF while using low concentrations of palladium precursors presents a cost-effective strategy for manufacturers.

Research Innovations

Recent advancements in synthetic methodologies utilizing this compound have led to the development of new catalytic systems that exhibit improved selectivity and efficiency. These innovations are paving the way for more sustainable chemical processes.

Mecanismo De Acción

The mechanism of action of palladium(II) benzoate in catalytic reactions involves several key steps:

Oxidative Addition: The palladium(II) center undergoes oxidative addition with a substrate, forming a palladium(IV) intermediate.

Transmetalation: The intermediate undergoes transmetalation with an organometallic reagent, transferring the organic group to palladium.

Reductive Elimination: The final step involves reductive elimination, where the product is released, and palladium(II) is regenerated.

Comparación Con Compuestos Similares

Palladium(II) benzoate can be compared with other palladium complexes such as:

Palladium(II) acetate: Similar in structure but with acetate ligands instead of benzoate.

Palladium(II) chloride: Contains chloride ligands and is commonly used in catalysis.

Palladium(II) nitrate: Contains nitrate ligands and is used in different catalytic applications.

Uniqueness: this compound is unique due to the presence of benzoate ligands, which can influence the reactivity and selectivity of the palladium center in catalytic reactions. The aromatic nature of the benzoate ligands can also impact the solubility and stability of the compound .

Actividad Biológica

Palladium(II) benzoate is a coordination compound of palladium that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and catalytic properties. The findings are supported by diverse research studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be represented by the formula . It consists of a palladium ion coordinated with two benzoate ligands. The coordination geometry around the palladium center is typically square planar, which is characteristic of many palladium(II) complexes. This geometry plays a crucial role in its biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 305.43 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

| Coordination Geometry | Square planar |

Cytotoxicity

Palladium(II) complexes, including this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these complexes can induce apoptosis in cancer cells more effectively than traditional chemotherapeutic agents.

- Case Study : A study published in 2002 demonstrated that Palladium(II) complexes exhibited strong cytotoxicity against T-lymphoblastic leukemia cells, surpassing the efficacy of tamoxifen, a standard anticancer drug . The mechanism was attributed to the interaction of palladium with cellular components leading to increased oxidative stress and DNA damage.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of pathogenic bacteria and fungi.

- Research Findings : In a comparative study, Palladium(II) complexes showed stronger antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species than conventional antibiotics . The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 5 µg/mL |

| Bacillus subtilis | 3 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

| Candida albicans | 6 µg/mL |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biomolecules such as DNA, proteins, and lipids. The square planar geometry allows for effective coordination with nitrogen and sulfur-containing ligands, which may enhance its reactivity and biological interactions.

- Mechanism of Action : The complex is thought to enter cells via endocytosis, where it can release free palladium ions that exert cytotoxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Catalytic Applications

Beyond its biological activity, this compound also serves as an effective catalyst in organic synthesis. It has been utilized in various reactions including carbonylation and cross-coupling reactions.

- Catalytic Efficiency : Recent studies have shown that palladium complexes can achieve turnover frequencies (TOFs) exceeding 300,000 h in carbonylation reactions, demonstrating their potential for industrial applications .

Table 3: Catalytic Performance of this compound

| Reaction Type | Substrate | TOF (h) |

|---|---|---|

| Carbonylation | Iodobenzene | >300,000 |

| Cross-coupling | Aryl halides | >200,000 |

Propiedades

IUPAC Name |

palladium(2+);dibenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDNHPPMQMZYJQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.